OT-R antagonist 2

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de LS-192629 implique plusieurs étapes, commençant par la préparation de la structure de base suivie de modifications de groupe fonctionnel. La voie de synthèse comprend généralement :

Étape 1 : Formation de la structure de base par une série de réactions de condensation.

Étape 2 : Introduction de groupes fonctionnels par des réactions de substitution.

Étape 3 : Purification et isolement du produit final à l'aide de techniques chromatographiques.

Les méthodes de production industrielle pour LS-192629 sont conçues pour garantir un rendement et une pureté élevés. Ces méthodes impliquent souvent l'optimisation des conditions réactionnelles telles que la température, la pression et le choix du solvant pour maximiser l'efficacité .

Analyse Des Réactions Chimiques

LS-192629 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide de réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

LS-192629 a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

LS-192629 exerce ses effets en antagonisant le récepteur de l'ocytocine, inhibant ainsi la liaison de l'ocytocine. Cette inhibition perturbe les voies de signalisation en aval qui sont généralement activées par l'ocytocine, conduisant à des réponses physiologiques modifiées . Les cibles moléculaires impliquées comprennent le récepteur de l'ocytocine et les voies de signalisation couplées aux protéines G associées .

Applications De Recherche Scientifique

Reproductive Health Applications

Tocolytic Agent

OT-R antagonist 2 has potential applications as a tocolytic agent, which is critical in managing preterm labor. Research indicates that oxytocin receptor antagonists can inhibit uterine contractions, thereby prolonging pregnancy and reducing the risk of premature birth. Studies have shown that compounds like atosiban and nolasiban effectively inhibit contractions induced by oxytocin and prostaglandin F2α in human myometrial tissues, suggesting that similar mechanisms may be applicable to this compound .

Mechanism of Action

The mechanism involves the suppression of intracellular calcium levels and inhibition of pro-inflammatory pathways such as NF-κB and mitogen-activated protein kinases (MAPKs). These pathways are crucial in mediating the contraction-associated proteins and inflammatory responses during labor .

| Study | Findings |

|---|---|

| Atosiban & Nolasiban Study | Inhibited contractions and inflammation induced by PGF2α in human pregnant myometrium. |

| This compound Mechanism | Suppressed PGF2α-induced calcium response and pro-inflammatory pathways. |

Neurobiological Research

Behavioral Studies

this compound is also being investigated for its effects on social behaviors influenced by oxytocin. Research suggests that oxytocin plays a significant role in social bonding, anxiety, and stress responses. By antagonizing the oxytocin receptor, this compound may provide insights into the neurobiological underpinnings of these behaviors .

Case Studies

Recent observational studies have highlighted the role of oxytocin in modulating social interactions. For instance, the administration of oxytocin receptor antagonists has been shown to alter social behavior patterns in animal models, providing a basis for further exploration into human applications .

| Application Area | Research Focus |

|---|---|

| Social Behavior | Investigating the modulation of anxiety and stress responses through oxytocin receptor antagonism. |

| Animal Models | Observational studies demonstrating altered social interactions with OT-R antagonists. |

Pharmacological Tool

This compound serves as a pharmacological tool in experimental studies aimed at understanding the role of oxytocin in various physiological processes. Its use allows researchers to dissect the specific contributions of oxytocin signaling in both reproductive and non-reproductive contexts.

Mécanisme D'action

LS-192629 exerts its effects by antagonizing the oxytocin receptor, thereby inhibiting the binding of oxytocin. This inhibition disrupts the downstream signaling pathways that are typically activated by oxytocin, leading to altered physiological responses . The molecular targets involved include the oxytocin receptor and associated G-protein coupled signaling pathways .

Comparaison Avec Des Composés Similaires

LS-192629 est unique par rapport aux autres antagonistes du récepteur de l'ocytocine en raison de son affinité de liaison et de sa sélectivité spécifiques. Les composés similaires incluent :

Atosiban : Un autre antagoniste du récepteur de l'ocytocine utilisé cliniquement pour inhiber le travail prématuré.

LS-192629 se distingue par son mécanisme d'action novateur et son potentiel d'applications thérapeutiques plus larges .

Activité Biologique

Oxytocin receptor (OTR) antagonists, including OT-R antagonist 2, play a significant role in various biological processes, particularly in reproductive health and inflammatory responses. This article delves into the biological activity of this compound, examining its mechanisms, effects on myometrial contractility, and implications for clinical applications.

This compound functions primarily by inhibiting the oxytocin receptor, which is involved in several physiological processes such as uterine contractions during labor and modulation of inflammatory pathways. The antagonist's action can be summarized as follows:

- Inhibition of Uterine Contractions : By blocking the OTR, this compound prevents oxytocin-induced increases in intracellular calcium levels, which are crucial for muscle contraction. This effect is particularly beneficial in managing preterm labor .

- Modulation of Inflammatory Responses : Research indicates that oxytocin not only facilitates contractions but also activates pro-inflammatory pathways. This compound has been shown to inhibit these pathways, reducing the expression of inflammatory markers such as cyclooxygenase-2 (COX-2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

Efficacy in Preterm Labor Models

A study investigating the effects of various OTR antagonists, including this compound, demonstrated significant inhibition of oxytocin-induced contractions in human myometrial tissues. The findings highlighted that:

- Dose-Dependent Inhibition : The antagonist effectively reduced contractions in a dose-dependent manner, with notable suppression of intracellular calcium responses .

- Comparison with Atosiban : In comparative analyses, this compound exhibited superior efficacy over atosiban (the currently used OTR antagonist) in reducing both contractions and inflammatory responses induced by prostaglandin F2α (PGF2α) .

Clinical Implications

The therapeutic potential of this compound extends beyond preterm labor management. Its ability to modulate inflammatory responses suggests possible applications in treating conditions characterized by excessive inflammation. For instance:

- Premature Ejaculation : Emerging studies indicate that OTR antagonists may also influence male sexual responses, presenting a novel approach for treating premature ejaculation by inhibiting ejaculatory reflexes mediated by OTR .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its comparison with other OTR antagonists:

| Parameter | This compound | Atosiban | Nolasiban |

|---|---|---|---|

| Mechanism | OTR inhibition | OTR inhibition | OTR inhibition |

| Effect on Uterine Contractions | Significant reduction | Moderate reduction | Significant reduction |

| Effect on Inflammation | Inhibits COX-2 & NF-κB | Activates NF-κB | Inhibits NF-κB |

| Administration Route | Oral | IV | Oral |

| Clinical Use | Under investigation | Approved for use | Under investigation |

Propriétés

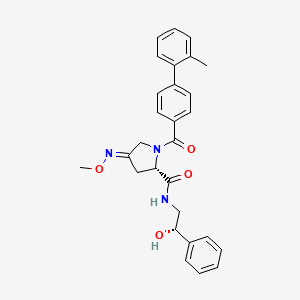

IUPAC Name |

(2S,4E)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-methoxyimino-1-[4-(2-methylphenyl)benzoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O4/c1-19-8-6-7-11-24(19)20-12-14-22(15-13-20)28(34)31-18-23(30-35-2)16-25(31)27(33)29-17-26(32)21-9-4-3-5-10-21/h3-15,25-26,32H,16-18H2,1-2H3,(H,29,33)/b30-23+/t25-,26+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXGJPAYWMFXSF-OLFRMSBUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C(=O)NCC(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N/OC)/C[C@H]3C(=O)NC[C@H](C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.